N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
This compound features a tetrahydro-2H-pyrido[4,3-b]indole core linked via a 4-oxobutanamide bridge to a 3-methoxyphenyl group. Its molecular formula is C22H23N3O3, with a monoisotopic mass of 377.1739 g/mol.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-16-6-4-5-15(13-16)23-21(26)9-10-22(27)25-12-11-20-18(14-25)17-7-2-3-8-19(17)24-20/h2-8,13,24H,9-12,14H2,1H3,(H,23,26) |
InChI Key |
MHYFNULUOZNNJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyridoindole core, followed by the introduction of the methoxyphenyl group and the butanamide side chain. Key steps may include:
Formation of the Tetrahydropyridoindole Core: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.
Formation of the Butanamide Side Chain: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO₄ or H₂O₂.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, or other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of specific kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
- Molecular Formula : C22H22IN3O3
- Key Differences : Replaces the 3-methoxyphenyl with a 4-iodophenyl group and introduces an 8-methoxy substituent on the pyridoindole core.
- Implications : The iodine atom increases molecular weight (503.340 g/mol) and may enhance halogen bonding, while the 8-methoxy group could alter steric interactions .
N-(3,4-Dimethoxyphenethyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide (Compound 28)
- Molecular Formula : C27H30N4O4
- Key Differences : Features a 3,4-dimethoxyphenethyl group instead of 3-methoxyphenyl.
- Biological Activity : Demonstrated high binding energy (−8.48 kcal/mol) as a SARS-CoV-2 PLpro inhibitor, forming two hydrogen bonds. The additional methoxy group and phenethyl chain likely improve hydrophobic interactions and binding stability compared to the target compound .
Core Modifications: Fluorinated Derivatives
(6-Fluoro-9-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (Compound 30)
- Molecular Formula : C20H17F4N3O
- Key Differences : Replaces the butanamide-phenyl group with a trifluoromethylpyrazole moiety and introduces a fluorine atom on the pyridoindole core.
- Implications : Fluorination enhances metabolic stability and electron-withdrawing effects. NMR data revealed two conformers (Ca/Cb = 62/38), suggesting dynamic structural flexibility .
Structural Analogues with Heterocyclic Variations
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide
- Molecular Formula : C32H31N5O2
- Key Differences : Pyrimido[5,4-b]indole core replaces pyrido[4,3-b]indole, and a benzyl group is added.
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Molecular Formula : C28H26N4O3S
- Key Differences : Incorporates a sulfanyl acetamide linker and a pyrimidoindole core.
- Implications : The sulfur atom may participate in covalent binding or π-stacking, while the ethylphenyl group enhances hydrophobic interactions .
Biological Activity
N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyridoindole Core : This involves cyclization reactions of appropriate precursors under controlled conditions.
- Introduction of Functional Groups : The methoxyphenyl group is introduced via substitution reactions with suitable halides.
- Final Acylation : The butanamide group is incorporated through acylation reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways associated with cancer and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission and pain pathways.
Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have indicated that it may inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cells.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence suggesting neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
